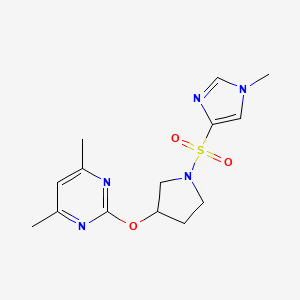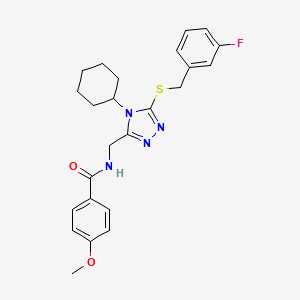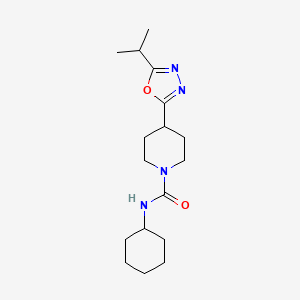![molecular formula C21H28ClNO3 B2974268 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride CAS No. 1217836-23-1](/img/structure/B2974268.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a biphenyl group, a morpholine ring, and a propanol group. The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The morpholine ring is a common feature in many pharmaceuticals, and it’s known for its versatility in synthesis . The propanol group is a type of alcohol, which could make the compound polar and potentially soluble in certain solvents.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The morpholine ring and the propanol group could potentially undergo various reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research has been conducted on synthesizing and characterizing compounds with structural similarities to 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride. These studies often aim to explore novel synthetic routes or to improve the understanding of the compound's chemical behavior. For instance, the generation of structurally diverse libraries through reactions involving similar ketonic Mannich bases demonstrates the versatility of these compounds in creating a wide array of potentially bioactive molecules (Roman, 2013).
Potential Therapeutic Applications
Although direct research on this compound might be limited, studies on structurally related compounds have shown various therapeutic potentials. For instance, compounds synthesized via aminomethylation of similar ethanones have shown pronounced anticonvulsive activities, suggesting the potential use of these chemical frameworks in developing new therapeutic agents (Papoyan et al., 2011).
Analytical and Diagnostic Applications
Compounds with structural similarities have been used in developing analytical methods for measuring other clinically relevant compounds, indicating the potential utility of this compound in similar applications. For example, a high-performance liquid chromatographic method was developed for measuring an iron chelator in human plasma, demonstrating the role of similar compounds in enhancing analytical methodologies (Klein et al., 1991).
Conformational and Structural Studies
Conformational analyses of derivatives provide insights into the molecular structure and potential interaction mechanisms with biological targets. Such studies are crucial for understanding the bioactivity and pharmacokinetics of potential therapeutic agents. For example, X-ray diffraction analysis of similar amino derivatives has helped elucidate their crystal structures, contributing to a deeper understanding of their chemical and biological properties (Nitek et al., 2020).
Novel Chemical Properties
Research on similar compounds has uncovered unique chemical properties, such as nonlinear optical absorption, indicating the potential for this compound to possess similarly interesting characteristics. Such properties could have applications in materials science and photonics (Rahulan et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,16-17,20,23H,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVALNXGYCZVJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chloro-1,3-thiazol-5-yl)methyl 4-[(4-methylpiperidino)sulfonyl]phenyl ether](/img/structure/B2974187.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2974189.png)

![N-[4-[4-[(4-Methylpyrazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2974191.png)


![N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B2974195.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)


![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)